molecular formula C18H29ClS B14395424 1-(Chlorosulfanyl)-4-dodecylbenzene CAS No. 89447-59-6

1-(Chlorosulfanyl)-4-dodecylbenzene

Cat. No.: B14395424
CAS No.: 89447-59-6
M. Wt: 312.9 g/mol
InChI Key: LJXYGEMZYAEDHE-UHFFFAOYSA-N
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Description

1-(Chlorosulfanyl)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a chlorosulfanyl group and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-4-dodecylbenzene typically involves the chlorosulfonation of 4-dodecylbenzene. This process can be carried out by reacting 4-dodecylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorosulfanyl)-4-dodecylbenzene undergoes various chemical reactions, including:

    Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to remove the chlorosulfanyl group, yielding the corresponding dodecylbenzene.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Dodecylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chlorosulfanyl)-4-dodecylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)-4-dodecylbenzene involves its interaction with various molecular targets. The chlorosulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The dodecyl chain imparts hydrophobic properties, which can influence the compound’s behavior in biological systems and industrial applications.

Comparison with Similar Compounds

    1-(Chlorosulfanyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.

    1-(Chlorosulfanyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.

Uniqueness: 1-(Chlorosulfanyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic characteristics, such as in surfactants and lubricants.

Properties

CAS No.

89447-59-6

Molecular Formula

C18H29ClS

Molecular Weight

312.9 g/mol

IUPAC Name

(4-dodecylphenyl) thiohypochlorite

InChI

InChI=1S/C18H29ClS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17/h13-16H,2-12H2,1H3

InChI Key

LJXYGEMZYAEDHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)SCl

Origin of Product

United States

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